molecular formula C19H26O B14751617 17,17-Dimethylgona-4,13-dien-3-one CAS No. 153-23-1

17,17-Dimethylgona-4,13-dien-3-one

Cat. No.: B14751617
CAS No.: 153-23-1
M. Wt: 270.4 g/mol
InChI Key: QQKCHKZSXKFDDR-ARFHVFGLSA-N
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Description

17,17-Dimethylgona-4,13-dien-3-one is a synthetic steroidal compound with the molecular formula C19H26O. It is known for its unique structure and significant biological activities. This compound is part of the larger class of steroids, which are organic compounds with four cycloalkane rings arranged in a specific molecular configuration. Steroids are widely studied for their diverse roles in biological systems and their applications in medicine and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17,17-Dimethylgona-4,13-dien-3-one typically involves multiple steps, starting from simpler steroidal precursors. One common method involves the biotransformation of androsta-4-ene-3,17-dione to androsta-1,4-diene-3,17-dione, which is then further modified to introduce the 17,17-dimethyl groups . The reaction conditions often require specific enzymes or microbial cultures to facilitate the transformation.

Industrial Production Methods: Industrial production of this compound may involve large-scale microbial biotransformation processes. These processes are cost-effective and environmentally friendly, utilizing microbial cultures to convert precursor steroids into the desired product . The use of bioreactors and controlled fermentation conditions ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 17,17-Dimethylgona-4,13-dien-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to introduce oxygen-containing functional groups.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce ketones to alcohols.

    Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the molecule.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols .

Scientific Research Applications

17,17-Dimethylgona-4,13-dien-3-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 17,17-Dimethylgona-4,13-dien-3-one involves its interaction with specific molecular targets, such as steroid hormone receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular metabolism .

Comparison with Similar Compounds

  • 17,17-Dimethyl-18-norandrosta-4,13-dien-3-one
  • 10,17,17-Trimethylgona-4,13-dien-3-one

Comparison: Compared to similar compounds, 17,17-Dimethylgona-4,13-dien-3-one is unique due to its specific structural modifications, which confer distinct biological activities. For instance, the presence of the 17,17-dimethyl groups enhances its stability and resistance to metabolic degradation, making it a valuable compound for research and therapeutic applications .

Properties

CAS No.

153-23-1

Molecular Formula

C19H26O

Molecular Weight

270.4 g/mol

IUPAC Name

(8R,9R,10R)-17,17-dimethyl-2,6,7,8,9,10,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C19H26O/c1-19(2)10-9-17-16-5-3-12-11-13(20)4-6-14(12)15(16)7-8-18(17)19/h11,14-16H,3-10H2,1-2H3/t14-,15+,16+/m0/s1

InChI Key

QQKCHKZSXKFDDR-ARFHVFGLSA-N

Isomeric SMILES

CC1(CCC2=C1CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C

Canonical SMILES

CC1(CCC2=C1CCC3C2CCC4=CC(=O)CCC34)C

Origin of Product

United States

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